methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target specific enzymes or proteins involved in these infectious diseases.
Mode of Action
The presence of the 1,2,4-oxadiazole moiety, which possesses hydrogen bond acceptor properties , suggests that the compound may interact with its targets through hydrogen bonding. This interaction could potentially inhibit the function of the target proteins or enzymes, leading to its anti-infective activity.
Biochemical Pathways
Given its potential anti-infective activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety, which is known to enhance the bioavailability of drugs , suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given its potential anti-infective activity, it can be inferred that the compound may inhibit the growth and replication of infectious agents, leading to their eradication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the combination of oxadiazole and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it more versatile in various applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQTCANTPLZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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